5-benzoyl-3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
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Overview
Description
5-benzoyl-3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines benzoyl, chlorophenyl, and methano-benzoxadiazocin moieties, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one typically involves multi-step organic reactions. One common approach is the reaction of 2-benzoyl-3,3-bis(alkylthio)acrylonitriles with N-cyanoacetohydrazide under basic conditions . The reaction is carried out in a solvent such as 1,4-dioxane at room temperature, followed by acidification with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods allow for better control of reaction conditions and can be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-benzoyl-3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-benzoyl-3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer and antimicrobial properties. It has shown activity against various cancer cell lines and microbial strains.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-benzoyl-3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of enzymes involved in cancer cell proliferation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
5-benzoyl-3,3-bis(4-chlorophenyl)-3’-phenylspiro[benzo[c]thiophene-1(3H),2’(3’H)-[1,3,4]thiadiazole]: This compound shares structural similarities with the target compound but features a spiro-thiadiazole moiety.
5-benzoyl-N-substituted-amino-4-alkylsulfanyl-2-pyridones: These compounds have similar benzoyl and chlorophenyl groups but differ in their core structure.
Uniqueness
The uniqueness of 5-benzoyl-3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one lies in its methano-benzoxadiazocin core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H19ClN2O3 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
12-benzoyl-10-(4-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
InChI |
InChI=1S/C24H19ClN2O3/c1-24-15-20(19-9-5-6-10-21(19)30-24)26(22(28)16-7-3-2-4-8-16)23(29)27(24)18-13-11-17(25)12-14-18/h2-14,20H,15H2,1H3 |
InChI Key |
FRKVNYDBAJSEHK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)N(C(=O)N2C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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